4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-18-4-2-3-5-20(18)21-15-22-25(26-8-9-30(22)27-21)29-12-10-28(11-13-29)16-19-6-7-23-24(14-19)32-17-31-23/h2-9,14-15H,10-13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGSYWZFARWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O6S |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Dopamine Receptor Agonism : Similar compounds have shown activity as dopamine receptor agonists, which may enhance dopaminergic signaling in the brain. This mechanism is particularly relevant for neurological disorders such as Parkinson's disease .
- Anticancer Properties : The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer activity. Studies suggest that derivatives of this scaffold can inhibit critical signaling pathways involved in cancer cell proliferation and survival .
- Enzymatic Inhibition : Research indicates that pyrazolo compounds can inhibit enzymes such as PI3K and PKC, which are crucial in various signaling cascades related to cancer and metabolic disorders .
Anticancer Activity
A study evaluating various pyrazolo compounds demonstrated significant anticancer effects against several cancer cell lines. The compound under discussion exhibited IC50 values comparable to established chemotherapeutics when tested against Mia PaCa-2 and PANC-1 cell lines, indicating its potential as a lead compound for further development.
Neuroprotective Effects
In preclinical models, compounds structurally similar to the one in focus have been shown to improve cognitive function in models of neurodegeneration. The mechanism appears to involve the modulation of dopamine receptors, leading to enhanced neuroprotection and reduced neuroinflammation.
Case Studies
- Case Study on Dopaminergic Activity : In a study involving animal models of Parkinson's disease, administration of related piperazine derivatives resulted in improved motor function and increased dopamine levels in the striatum. This suggests a potential therapeutic role for the compound in treating movement disorders.
- Anticancer Efficacy : A recent investigation into the structure-activity relationship (SAR) of pyrazolo derivatives revealed that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Pyrazine vs. This may enhance binding to ATP pockets in kinases .
- Benzodioxole vs.
Piperazine Substituent Modifications
Key Observations :
- Fluorophenyl vs. Benzodioxole : Fluorophenyl groups () improve metabolic stability and target affinity via hydrophobic and electrostatic interactions. The benzodioxole group in the target compound offers similar benefits but with a unique steric profile.
- Nitrobenzonitrile Hybrid () : The nitro group may confer redox activity, whereas the target compound’s 2-methylphenyl group provides steric bulk without electron-withdrawing effects.
Research Findings and Implications
- Structural Uniqueness : The combination of pyrazolo[1,5-a]pyrazine, benzodioxole, and 2-methylphenyl groups distinguishes this compound from pyrimidine-based analogs (e.g., ).
- Potential Applications: Kinase Inhibition: Piperazine-linked heterocycles often target kinases (e.g., CDK, PI3Kδ) . CNS Targets: The benzodioxole group’s lipophilicity supports blood-brain barrier penetration .
- Comparative Advantages :
Q & A
Basic: What are standard synthetic routes for 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine?
Answer:
The compound is typically synthesized via a multi-step approach:
Hydrazine cyclization : React α,β-unsaturated ketones (e.g., benzylideneacetone derivatives) with substituted phenylhydrazines under reflux in ethanol (6–8 hours) to form pyrazoline intermediates .
Piperazine functionalization : Introduce the 1,3-benzodioxole-methylpiperazine moiety via nucleophilic substitution or coupling reactions. For example, alkylation of piperazine with 1,3-benzodioxole-5-ylmethyl halides under basic conditions .
Pyrazolo-pyrazine assembly : Condense the pyrazoline intermediate with a 2-methylphenyl-substituted pyrazine precursor under catalytic or thermal conditions .
Key validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, chloroform:methanol eluent) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., piperazine N–CH at δ 2.5–3.5 ppm, pyrazolo-pyrazine aromatic protons at δ 6.8–8.2 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1700 cm, C–N stretch at 1200–1250 cm) .
- X-ray crystallography : Resolve the 3D structure, particularly the orientation of the 1,3-benzodioxole and piperazine groups (e.g., torsion angles between pyrazine and phenyl rings) .
Advanced: How can reaction conditions be optimized to preserve sensitive functional groups (e.g., 1,3-benzodioxole) during synthesis?
Answer:
- Reducing agents : Use tin(II) chloride for selective reduction of azo intermediates without cleaving the benzodioxole methylenedioxy group .
- Temperature control : Maintain reflux temperatures below 120°C to prevent decomposition of the benzodioxole moiety .
- Protection/deprotection : Temporarily protect the benzodioxole group with acid-labile tert-butyloxycarbonyl (Boc) during harsh reactions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Answer:
Variation of substituents :
- Modify the 2-methylphenyl group (e.g., electron-withdrawing/-donating groups) to assess π-π stacking effects.
- Replace the benzodioxole moiety with other bicyclic systems (e.g., indole, coumarin) to probe steric and electronic impacts .
Bioassays :
- Test derivatives against target enzymes (e.g., VEGFR2, MMP9) using in vitro inhibition assays .
- Evaluate pharmacokinetics (e.g., Lipinski/Veber compliance for bioavailability) .
Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Basic: What are common impurities encountered during synthesis, and how are they addressed?
Answer:
- Unreacted intermediates : Residual phenylhydrazines or α,β-unsaturated ketones are removed via recrystallization (ethanol/water) or column chromatography .
- By-products : Oxidative by-products (e.g., pyrazole oxides) form under excess oxidizing conditions; mitigate by controlling reaction atmosphere (N inert gas) .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Answer:
Assay standardization :
- Validate enzyme inhibition protocols (e.g., consistent substrate concentrations, incubation times) .
- Use positive controls (e.g., known inhibitors like sunitinib for kinase assays).
Structural verification : Confirm compound purity and identity via HPLC-MS and H NMR before testing .
Statistical rigor : Apply ANOVA or Bayesian modeling to account for inter-lab variability .
Basic: What solvents and catalysts are optimal for coupling the piperazine and pyrazolo-pyrazine moieties?
Answer:
- Solvents : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of piperazine .
- Catalysts : Employ Pd(OAc)/Xantphos for Buchwald-Hartwig amination or CuI for Ullmann-type couplings .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
